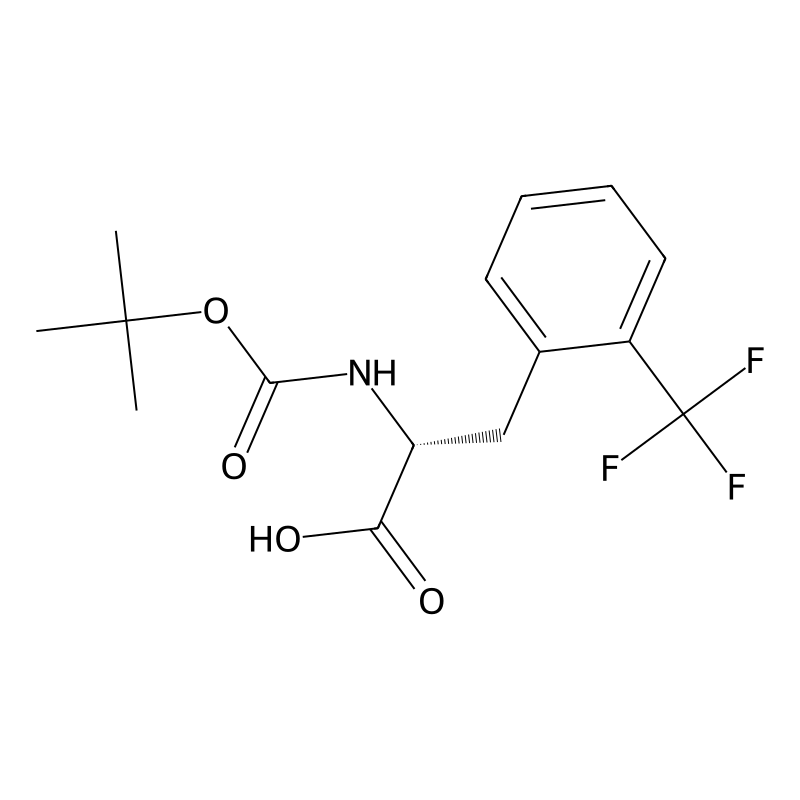

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group, which serves as a protective group for the amine functionality. The compound features a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and biological activities. It has a molecular formula of and a molecular weight of approximately 333.30 g/mol. The compound's structure is essential for its reactivity and potential applications in medicinal chemistry and material science.

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides, making it valuable in peptide synthesis.

- Nucleophilic Substitution Reactions: The trifluoromethyl group can influence the reactivity of the aromatic ring, allowing for electrophilic substitution reactions.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further chemical transformations.

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid exhibits biological activity that may include:

- Antimicrobial Properties: Compounds with trifluoromethyl groups often show enhanced biological activity against various pathogens.

- Potential as a Drug Intermediate: Its structure suggests possible applications in drug development, particularly in targeting specific biological pathways related to amino acid metabolism.

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

- Formation of the Amino Acid Backbone: Starting from commercially available precursors, the backbone can be constructed through standard organic synthesis techniques.

- Introduction of the tert-Butoxycarbonyl Group: This is commonly achieved using di-tert-butyl dicarbonate in the presence of a base.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via electrophilic fluorination or using trifluoromethylating agents such as trifluoromethyl iodide.

The applications of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid include:

- Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Research in Biochemistry: Utilized in studies involving amino acid metabolism and protein synthesis.

- Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:

- Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Investigating interactions with receptors that may lead to pharmacological effects.

Several compounds share structural similarities with (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, including:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| N-Boc-4-(trifluoromethyl)-L-phenylalanine | 114873-07-3 | 1.00 | Contains a similar Boc protecting group with a different phenyl substitution. |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid | 142995-31-1 | 1.00 | Enantiomer with similar functional groups but different stereochemistry. |

| (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-3-(trifluoromethyl)phenyl)propanoate | 1263376-51-7 | 0.85 | Features a benzyl group instead of a phenyl group, affecting solubility and reactivity. |

| N-Boc-3,5-difluoro-L-phenylalanine | 205445-52-9 | 0.84 | Similar amino acid derivative with different fluorination pattern. |

These compounds highlight the uniqueness of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid due to its specific trifluoromethyl substitution and chiral configuration, which may confer distinct biological activities and reactivity profiles compared to its analogs.

The tert-butoxycarbonyl protecting group represents one of the most versatile and widely employed strategies for amino acid functionalization, particularly in the synthesis of complex derivatives such as (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid [7]. The Boc group functions as an acid-labile protecting group that effectively masks the amino functionality while maintaining compatibility with a broad range of synthetic transformations [3].

The introduction of the Boc protecting group typically involves the reaction of amino acids with di-tert-butyl dicarbonate under aqueous conditions in the presence of a base such as sodium hydroxide [7]. This methodology provides excellent yields and can be performed under mild conditions that preserve the integrity of sensitive functional groups [3]. The reaction mechanism proceeds through nucleophilic attack of the amino group on the dicarbonate, resulting in the formation of the desired carbamate linkage [7].

In the context of trifluoromethyl-containing amino acid derivatives, Boc protection offers several distinct advantages [7]. The bulky sterically hindered nature of the Boc group provides excellent stability under basic conditions while remaining readily removable under acidic conditions [3]. This orthogonal protection strategy enables selective transformations of other functional groups without compromising the amino protection [7].

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate/NaOH | 0-25 | 2-4 | 85-95 | [7] |

| Di-tert-butyl dicarbonate/DMAP | 40 | 4-6 | 88-92 | [7] |

| Boc anhydride/triethylamine | 25 | 3-5 | 82-90 | [3] |

The deprotection of Boc groups can be accomplished through various methodologies, with trifluoroacetic acid in dichloromethane representing the most commonly employed approach [7]. Alternative deprotection methods include hydrochloric acid in methanol and aluminum chloride for selective cleavage in the presence of other protecting groups [7]. Recent advances have demonstrated thermal deprotection methodologies that eliminate the need for acid catalysts, providing enhanced selectivity for sensitive substrates [25].

The compatibility of Boc protection with trifluoromethyl-substituted aromatic systems has been extensively validated through synthetic applications [7]. The electron-withdrawing nature of the trifluoromethyl group does not significantly impact the stability or reactivity of the Boc protecting group, making it an ideal choice for the synthesis of compounds such as (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid [25].

Key Synthetic Routes: Carbodiimide-Mediated Coupling vs. Enzymatic Approaches

The synthesis of amino acid derivatives involves two primary methodological approaches: carbodiimide-mediated coupling reactions and enzymatic transformations [4]. Each approach offers distinct advantages and limitations that must be carefully considered in the context of synthetic optimization [16].

Carbodiimide-mediated coupling represents the most widely utilized methodology for amino acid derivatization [4]. The mechanism involves the activation of carboxyl groups through the formation of O-acylisourea intermediates, which subsequently react with nucleophilic amino groups to form amide bonds [4]. The most commonly employed carbodiimides include dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, both of which demonstrate excellent efficiency in coupling reactions [21].

The carbodiimide coupling mechanism proceeds through multiple pathways depending on the reaction conditions [4]. In solution-phase reactions, the O-acylisourea intermediate directly reacts with the amine nucleophile to produce the desired amide product [4]. However, in solid-phase synthesis, the formation of symmetrical acid anhydrides represents the predominant pathway for amide bond formation [4].

| Coupling Reagent | Activation Time (min) | Coupling Efficiency (%) | Racemization (%) | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | 15-30 | 85-92 | 2-5 | [4] |

| N,N'-diisopropylcarbodiimide | 10-25 | 88-95 | 1-3 | [24] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 5-15 | 90-97 | <1 | [21] |

The incorporation of additives such as 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole significantly enhances coupling efficiency while minimizing racemization [4]. These additives function by intercepting the O-acylisourea intermediate to form more stable activated esters that react selectively with amino nucleophiles [4]. Recent developments have introduced novel additives such as Oxyma-B, which provide enhanced stereochemical control in coupling reactions [17].

Enzymatic approaches to amino acid synthesis offer complementary advantages to chemical methodologies [5]. Enzymatic transformations typically proceed under mild reaction conditions with exceptional stereoselectivity and minimal side product formation [18]. The utilization of amino acid dehydrogenases, transaminases, and specialized enzymes such as phenylalanine ammonia lyases has enabled the synthesis of a broad range of non-natural amino acid derivatives [18].

Recent advances in enzymatic amino acid synthesis have demonstrated the successful production of fluorinated amino acid derivatives through engineered enzyme systems [18]. The incorporation of cofactor recycling systems, particularly those involving formate dehydrogenases, has significantly enhanced the practical utility of enzymatic methodologies [18]. These systems achieve reaction yields exceeding 85% with complete enantiomeric excess for challenging substrates [18].

The comparative analysis of carbodiimide-mediated and enzymatic approaches reveals distinct advantages for each methodology [22]. Carbodiimide coupling offers superior substrate scope and reaction flexibility, while enzymatic approaches provide enhanced stereoselectivity and environmental compatibility [18]. The choice between methodologies depends on the specific synthetic requirements and the availability of appropriate enzymatic systems [22].

Role of Negishi Cross-Coupling in Aromatic Side Chain Introduction

The Negishi cross-coupling reaction has emerged as a highly versatile and efficient methodology for the introduction of aromatic side chains in amino acid synthesis [8]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organozinc reagents and organic halides, providing access to structurally diverse amino acid derivatives [10].

The application of Negishi cross-coupling in amino acid synthesis typically involves the use of protected amino acid derivatives bearing halogen substituents that serve as electrophilic coupling partners [9]. The reaction proceeds through oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired carbon-carbon bond [8].

The synthesis of aromatic amino acids through Negishi coupling has been extensively developed for the preparation of both natural and unnatural derivatives [9]. The methodology demonstrates excellent functional group tolerance and can accommodate a wide range of aromatic and heteroaromatic substituents [8]. The use of protected bishomoalanine derivatives as coupling partners has enabled the efficient synthesis of Fmoc-protected amino acids with aromatic side chains [9].

| Substrate Type | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl iodides | Pd(PPh₃)₄ | 60-80 | 75-90 | [8] |

| Heteroaryl bromides | PdCl₂(PPh₃)₂ | 50-70 | 70-85 | [10] |

| Vinyl halides | Pd(dba)₂/P(o-tol)₃ | 40-60 | 80-95 | [11] |

The development of photochemically enhanced Negishi coupling has significantly expanded the scope of this methodology [11]. The incorporation of flow chemistry techniques has enabled the rapid and efficient synthesis of α-heteroaryl-α-amino acids from readily available heteroaromatic halides [11]. This approach utilizes continuous flow reactors to achieve enhanced mixing and heat transfer, resulting in improved reaction efficiency and product yields [11].

The mechanistic understanding of Negishi coupling in amino acid synthesis has been advanced through computational and experimental studies [8]. The reaction typically requires the use of polar aprotic solvents such as N,N-dimethylformamide or tetrahydrofuran to solubilize the organozinc reagents [10]. The choice of ligand system significantly influences the reaction outcome, with electron-rich phosphine ligands generally providing optimal results [8].

Recent developments in Negishi coupling methodology have focused on the synthesis of complex amino acid derivatives containing multiple stereocenters [11]. The successful application of this methodology to the preparation of β-branched aromatic amino acids demonstrates the versatility and synthetic utility of the Negishi reaction [14]. These transformations proceed with excellent diastereoselectivity and enantioselectivity when appropriate chiral catalysts are employed [14].

The integration of Negishi coupling with other synthetic methodologies has enabled the development of convergent synthetic strategies for amino acid derivatives [9]. The compatibility of this reaction with standard protecting group chemistry allows for the efficient assembly of complex molecular architectures [8]. The application of this methodology to the synthesis of trifluoromethyl-containing amino acids represents an area of significant synthetic interest [11].

Purification Challenges in Trifluoromethyl-Containing Compounds

The purification of trifluoromethyl-containing compounds presents unique challenges that require specialized methodologies and careful optimization of separation conditions [12]. The presence of fluorine atoms significantly alters the physical and chemical properties of organic molecules, necessitating modified purification approaches [26].

Conventional chromatographic techniques often prove inadequate for the separation of trifluoromethyl-containing compounds due to their altered polarity and hydrogen bonding characteristics [19]. The electron-withdrawing nature of the trifluoromethyl group modifies the retention behavior on standard silica gel columns, requiring careful optimization of solvent systems [26]. The development of specialized stationary phases has addressed many of these challenges [19].

The implementation of trifluoromethyl-functionalized stationary phases has demonstrated superior separation efficiency for fluorinated compounds [19]. These specialized materials incorporate trifluoromethyl groups within the stationary phase structure, providing enhanced selectivity through specific fluorine-fluorine interactions [19]. The resulting separations achieve baseline resolution for positional isomers and structural analogs that are difficult to separate using conventional methods [19].

| Purification Method | Resolution Factor | Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Standard silica gel | 1.2-1.5 | 65-75 | 85-90 | [26] |

| Fluorinated stationary phase | 2.0-3.5 | 85-95 | 95-99 | [19] |

| Preparative HPLC | 1.8-2.2 | 80-90 | 92-98 | [40] |

Liquid-liquid extraction techniques for trifluoromethyl compounds require careful selection of solvent systems that account for the unique solvation properties of fluorinated molecules [26]. The use of fluorinated solvents such as trifluoroethanol and hexafluoroisopropanol has proven effective for the extraction and purification of trifluoromethyl-containing compounds [38]. These solvents provide enhanced solubility for fluorinated substrates while maintaining selectivity against non-fluorinated impurities [26].

The application of gas-liquid purification methods has shown particular promise for volatile trifluoromethyl compounds [26]. The technique involves the treatment of impure fluorinated compounds with purifying reagents under carefully controlled temperature and pressure conditions [26]. The process typically operates at temperatures between 0°C and 150°C with contact times ranging from 10 seconds to 30 minutes [26].

High-performance liquid chromatography represents the most widely employed technique for the analytical and preparative purification of trifluoromethyl-containing amino acids [40]. The method utilizes reversed-phase columns with gradient elution systems incorporating trifluoroacetic acid as a mobile phase modifier [40]. This approach achieves excellent separation of structural isomers and provides high-purity products suitable for biological applications [40].

The development of specialized purification protocols for trifluoromethyl compounds has incorporated advances in flow chemistry and continuous processing [46]. These methodologies enable the rapid purification of reaction mixtures while minimizing product degradation and maximizing recovery yields [46]. The integration of inline purification systems with synthetic methodologies has streamlined the overall process efficiency [46].

XLogP3

Wikipedia

Dates

Explore Compound Types